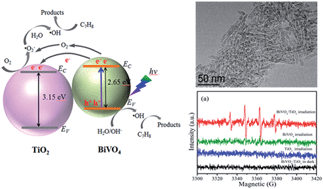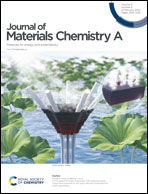Quantum-sized BiVO4 modified TiO2 microflower composite heterostructures: efficient production of hydroxyl radicals towards visible light-driven degradation of gaseous toluene†
Journal of Materials Chemistry A Pub Date: 2015-09-09 DOI: 10.1039/C5TA05659D
Abstract
In an effort to develop visible-light-driven heterostructured photocatalysts with high activity, a novel quantum-sized tubelike BiVO4 sensitized TiO2 microflower catalytic system was successfully fabricated by using a facile hydrothermal and ultrasonic adhering approach. The structural and optical properties of the as-prepared samples were comparatively characterized. The staggered band structure of quantum-sized BiVO4 decorated TiO2 not only extended the photo-response range but also promoted photoexcited charges transfer and separation. Photocatalytic activities of the as-prepared samples were examined by the degradation of toluene under visible light irradiation (λ > 400 nm). Compared to the individual TiO2 microflower, BiVO4 quantum tube, BiVO4 nanoparticle and nano-BiVO4/TiO2, the quantum-BiVO4/TiO2 (Q-BiVO4/TiO2) composite exhibited higher photo activities. Electron spin resonance (ESR) examinations confirmed the generation of the photo-induced reactive oxygen species (˙OH and ˙O2−) which were involved in the photocatalytic process of Q-BiVO4/TiO2 composites. Furthermore, the enhanced photocatalytic activity of the Q-BiVO4/TiO2 composite mainly originated from the high separation efficiency of photo-induced electron–hole pairs and the efficient production of hydroxyl radicals. A detailed mechanism accounting for the superior photocatalytic activity was proposed in terms of the energy band structures of the components.

Recommended Literature
- [1] Contents list
- [2] Eucalyptol: a new solvent for the synthesis of heterocycles containing oxygen, sulfur and nitrogen†
- [3] Reactions of (Ph)tBuP-P(SiMe3)Li·3THF with [(PNP)TiCl2] and [MeNacNacTiCl2·THF]: synthesis of first PNP titanium(iv) complex with the phosphanylphosphinidene ligand [(PNP)Ti(Cl){η2-P-P(Ph)tBu}]†
- [4] On sources of error in determinations of nitrogen by soda-lime, and means for avoiding them
- [5] Contents and Chemical Science
- [6] Supersonic jet studies of solvation effects on the spectroscopy and photophysics of 4-diethylaminopyridine
- [7] Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Ptcatalysts†
- [8] Time resolved system for the analysis of particles in the inductively coupled plasma—preliminary studies
- [9] An activated carbon fiber supported Fe2O3@bismuth carbonate heterojunction for enhanced visible light degradation of emerging pharmaceutical pollutants†
- [10] Protective role of bayberry extract: associations with gut microbiota modulation and key metabolites†

Journal Name:Journal of Materials Chemistry A
Research Products
-
Tetraethylammonium perchlorate
CAS no.: 2567-83-1
-
CAS no.: 4544-20-1
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8
-
CAS no.: 519-95-9
-
CAS no.: 4403-71-8
-
CAS no.: 85-85-8
-
CAS no.: 102-79-4









